molecular formula C8H11N3 B1457518 2-(1-Methylcyclopropyl)pyrimidin-4-amine CAS No. 1521482-21-2

2-(1-Methylcyclopropyl)pyrimidin-4-amine

Cat. No. B1457518
CAS RN: 1521482-21-2
M. Wt: 149.19 g/mol
InChI Key: VGIFQSQRTNNUFN-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)pyrimidin-4-amine, also known as MCP or MKP-4, is a heterocyclic organic compound used in various applications in the fields of chemistry, biology, and pharmaceuticals. It has a molecular weight of 149.2 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(1-Methylcyclopropyl)pyrimidin-4-amine consists of a pyrimidine ring attached to a methylcyclopropyl group . The InChI code for this compound is 1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-Methylcyclopropyl)pyrimidin-4-amine are not detailed in the literature, pyrimidine derivatives are known to undergo a variety of reactions. For example, the endocyclic imino group of aminopyrimidine is known to be a strong nucleophile .

Scientific Research Applications

Chemical Properties

“2-(1-Methylcyclopropyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1521482-21-2 . It has a molecular weight of 149.2 and its IUPAC name is 2-(1-methylcyclopropyl)pyrimidin-4-amine . It is typically stored at room temperature and is available in powder form .

Anti-Inflammatory Applications

Pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Structure-Activity Relationships (SARs)

The structure-activity relationships (SARs) of pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, have been extensively studied . Understanding the SARs provides clues for the synthesis of novel pyrimidine analogs with enhanced activities .

COX-2 Inhibitory Activities

Some 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines have been reported to exhibit COX-2 inhibitory activities . The COX-1 and COX-2 inhibitory effects of these analogs were measured using purified enzyme (PE) and HWB analyses .

Pharmacological Effects

Pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, display a range of pharmacological effects . In addition to their anti-inflammatory properties, they also exhibit antioxidant, antibacterial, antiviral, antifungal, and antituberculosis effects .

Safety and Hazards

The safety data sheet for 2-(1-Methylcyclopropyl)pyrimidin-4-amine indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrimidine derivatives, including 2-(1-Methylcyclopropyl)pyrimidin-4-amine, continue to be of interest in various fields, particularly in medicinal chemistry. Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents suggests potential future directions in the treatment of tuberculosis .

properties

IUPAC Name

2-(1-methylcyclopropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFQSQRTNNUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1521482-21-2
Record name 2-(1-methylcyclopropyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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